BenchChemオンラインストアへようこそ!

Trabodenoson

Ophthalmology Pharmacology Glaucoma

Trabodenoson (INO-8875) is the reference adenosine A1 agonist for translational glaucoma research. Indiscriminate substitution with other A1 agonists is scientifically invalid: only trabodenoson combines >10,000-fold A1 selectivity, high lipid solubility for robust ocular penetration, and a clinical profile that reduced IOP by 4.1 mmHg in Phase 3 trials. Its unique mechanism increases conventional outflow facility by 26% in aged mice via trabecular meshwork remodeling. Use trabodenoson to generate replicable, clinically relevant IOP data; procure only if your study demands this specific pharmacological signature.

Molecular Formula C15H20N6O6
Molecular Weight 380.36 g/mol
CAS No. 871108-05-3
Cat. No. B1682450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrabodenoson
CAS871108-05-3
SynonymsINNO-8875;  INNO8875;  INNO 8875;  PJ 875;  PJ-875;  PJ875;  Trabodenoson
Molecular FormulaC15H20N6O6
Molecular Weight380.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O
InChIInChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
InChIKeyAQLVRTWKJDTWQQ-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trabodenoson (CAS 871108-05-3): A Highly Selective Adenosine A1 Receptor Agonist for Glaucoma and Ocular Hypertension Research


Trabodenoson (CAS 871108-05-3), also known as INO-8875, is an adenosine mimetic small molecule that functions as a highly selective adenosine A1 receptor agonist [1]. It was engineered for the potential treatment of ocular hypertension (OHT) and primary open-angle glaucoma (POAG) [2]. Its novel mechanism of action centers on increasing the conventional outflow of aqueous humor through the trabecular meshwork (TM), the eye's primary drainage pathway, by remodeling the extracellular matrix and restoring TM cell mechanosensitivity [3]. The compound has advanced to Phase 3 clinical trials for glaucoma and ocular hypertension .

Why A1 Receptor Agonist Substitution is Not Advisable for Trabodenoson Research


Indiscriminate substitution with other adenosine A1 receptor agonists (e.g., adenosine, N6-cyclopentyladenosine/CPA, or other adenosine analogs) is scientifically invalid for research applications intended to model the clinical profile of trabodenoson. This is because the biological activity of trabodenoson is defined by a unique and stringent combination of quantitative parameters—namely, an exceptionally high (>10,000-fold) selectivity for the A1 receptor over other adenosine receptor subtypes , a specific molecular structure conferring high lipid solubility and ocular penetration [1], and a distinct downstream effect on the trabecular meshwork extracellular matrix and outflow facility [2]. Using an alternative A1 agonist with different selectivity, potency, or physicochemical properties will not recapitulate this specific, well-characterized pharmacological signature, thereby compromising experimental reproducibility and the translational relevance of the data.

Quantitative Differentiation of Trabodenoson: A Procurement-Focused Evidence Guide


Unmatched Receptor Selectivity: A1 vs. A2 Receptors

Trabodenoson is an exceptionally selective adenosine A1 receptor agonist. It binds to the adenosine A1 receptor with a dissociation constant (Ki) of 0.97 nM and demonstrates greater than 10,000-fold selectivity for the A1 receptor over A2 receptors . This high degree of selectivity is designed to limit off-target effects on other adenosine receptor subtypes (A2A, A2B, A3) [1].

Ophthalmology Pharmacology Glaucoma

Verifiable Clinical Intraocular Pressure Reduction in Glaucoma Patients

In a randomized, double-masked, placebo-controlled Phase 2 clinical trial (n=144) involving patients with ocular hypertension or primary open-angle glaucoma, twice-daily ocular administration of 500 mcg trabodenoson produced a statistically significant and clinically relevant reduction in intraocular pressure (IOP) compared to placebo [1].

Ophthalmology Glaucoma Clinical Trial

Mechanistic Differentiation: Increased Trabecular Meshwork Outflow Facility

Trabodenoson's mechanism is distinct from many standard glaucoma medications. It targets the dysfunctional trabecular meshwork (TM) to increase conventional outflow facility. In aged mice, a model relevant to human disease, topical administration of trabodenoson significantly increased outflow facility by 26% after just 2 days of treatment, a change not observed with vehicle control [1]. This functional change is linked to the compound's ability to induce extracellular matrix (ECM) remodeling in TM cells [2].

Ophthalmology Glaucoma Trabecular Meshwork

Ocular Pharmacokinetic Profile: Rapid Absorption and Elimination

Trabodenoson demonstrates a rapid and defined ocular pharmacokinetic profile following topical administration. In a Phase 1 study of healthy volunteers, the drug was rapidly absorbed, with a median time to maximum plasma concentration (tmax) ranging from approximately 5 to 16 minutes (0.08 to 0.27 hours) [1]. The drug was also rapidly eliminated, with a half-life (t½) of 0.48 to 2.0 hours, and showed no evidence of accumulation with repeated dosing [1]. Systemic exposure was limited, and at ocular doses up to 3,200 µg per eye, no detectable systemic effects were observed [2].

Pharmacokinetics Ocular Drug Delivery Safety

Composition of Matter Patent Protection Validating Chemical Uniqueness

The unique chemical composition of trabodenoson is legally and commercially substantiated by granted composition of matter patents. These patents (e.g., U.S. Patent No. 9,370,530) provide protection for the compound itself and for its use in combination with prostaglandin analogs [1]. The core compound patent is valid in the U.S. through 2026, with patents for methods of use for reducing intraocular pressure extending to 2031 .

Intellectual Property Chemical Synthesis Drug Development

Validated Research and Industrial Application Scenarios for Trabodenoson


Glaucoma and Ocular Hypertension Preclinical Efficacy Modeling

Trabodenoson is the gold-standard tool compound for investigating A1-receptor-mediated IOP reduction in preclinical models of glaucoma and ocular hypertension. Use trabodenoson in murine, rabbit, or other animal models to study the precise effects of high-selectivity A1 agonism on IOP dynamics, providing a direct link to its clinically validated efficacy of reducing IOP by 4.1 mmHg in human trials [1]. Its use ensures your efficacy data is built upon a compound with a proven translational track record.

Investigation of Trabecular Meshwork Physiology and Conventional Outflow

Procure trabodenoson for research aimed at elucidating the molecular and functional regulation of the conventional aqueous humor outflow pathway. Its specific, quantitatively-validated ability to increase outflow facility in the trabecular meshwork (by 26% in aged mice [2]) makes it an indispensable reagent for studies focusing on TM cell mechanobiology, extracellular matrix remodeling, and the restoration of homeostatic IOP regulation.

Pharmacological Benchmarking of Novel Adenosine Receptor Ligands

In drug discovery programs targeting adenosine receptors for ophthalmic indications, trabodenoson serves as the critical benchmark or positive control. Its well-defined selectivity profile (>10,000-fold for A1 over A2 ) and favorable pharmacokinetic parameters (tmax of 5-16 min, t½ of 0.48-2.0 h [3]) provide a rigorous standard against which the potency, selectivity, and ocular PK of new chemical entities can be quantitatively compared.

Adjunctive and Combination Therapy Research in Glaucoma

As supported by its unique mechanism of action and composition of matter patent for combination use [4], trabodenoson is the appropriate compound for research into novel, multi-mechanism approaches to IOP lowering. Use it in combination with prostaglandin analogs or other standard-of-care agents to generate robust, clinically relevant data on additive or synergistic effects, directly aligning with active areas of therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trabodenoson

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.